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Drug Profile & Mechanism of Action

The table below outlines the core characteristics of Vistusertib.

Property Description

Drug Name Vistusertib (AZD2014)

Primary Target mTOR kinase (ATP-competitive inhibitor) [1]

Target Complexes mTORC1 & mTORC2 (dual inhibitor) [1] [2]

Key Mechanistic
Advantage

Inhibits both mTORC1 and mTORC2, avoiding AKT reactivation associated

with first-generation rapalogs [2]

IC₅₀ (cell-free assay) 2.8 nM (vs. mTOR) [3]

Vistusertib is a selective, ATP-competitive inhibitor of the mTOR kinase. By targeting the catalytic site of

mTOR, it potently inhibits the signaling outputs of both mTOR complex 1 (mTORC1) and mTOR complex 2

(mTORC2) [1] [2]. This dual inhibition is a key differentiator from first-generation rapalogs (like
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everolimus), which only partially inhibit mTORC1 and can lead to feedback activation of AKT via

mTORC2. Vistusertib more comprehensively shuts down the PI3K/AKT/mTOR signaling axis [2].

The following diagram illustrates Vistusertib's mechanism within the signaling pathway:
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Vistusertib directly inhibits mTOR kinase activity, suppressing signaling through both mTORC1 and

mTORC2 complexes.

Efficacy in Breast Cancer Xenograft Models

Preclinical studies have evaluated Vistusertib's efficacy across different dosing schedules and combination

regimens.

Cancer Model Treatment Protocol
Experimental
Findings

Key Mechanistic Insights

ER+ Breast
Cancer
Xenografts [1]

Monotherapy

(continuous &
intermittent)

Dose-dependent tumor

growth inhibition [1]

Modulation of mTORC1 (p-S6)

and mTORC2 (p-AKT)
substrates [1]

ER+ Breast
Cancer
Xenografts [1]

Combination with
Fulvestrant

Induced tumor
regressions [1]

Enhanced efficacy over single
agents [1]

Vistusertib has broad antiproliferative activity across cancer cell lines and is effective in models with

acquired resistance to hormonal therapy or rapalogs [1]. The antitumor activity is associated with on-

mechanism modulation of both mTORC1 and mTORC2 substrates [1].

Key Experimental Methodologies

For researchers looking to replicate or build upon these studies, here is a summary of the core experimental

methodologies used in the cited preclinical in vivo studies.

Animal Models: Typically used male SCID mice implanted with human cancer cell lines or patient-
derived explant models [1] [3].

Dosing Formulation: Vistusertib was administered orally (p.o.), often prepared as a homogeneous
suspension in a vehicle like CMC-Na [3].

Common Dosing: A repeated dose of 20 mg/kg orally is reported in preclinical studies [3].
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Schedule Exploration: Studies tested both continuous and intermittent dosing schedules, with

intermittent showing efficacy and potential for better tolerability [1].
Endpoint Analysis: Standard endpoints include measuring tumor volume over time to calculate

tumor growth inhibition (TGI). Pharmacodynamic (PD) analysis involves Western Blotting of xenograft
tumor lysates to assess modulation of pathway biomarkers like p-S6 (S235/236) for mTORC1

inhibition and p-AKT (S473) for mTORC2 inhibition [1] [3].

Combination Therapy & Clinical Translation

Preclinical data supported the transition of Vistusertib into clinical trials. The combination of Vistusertib

with fulvestrant was particularly effective, inducing tumor regressions in ER+ xenograft models [1]. This

provided a strong rationale for its investigation in later-phase clinical trials.

The ability to use an intermittent dosing schedule, which was active in these preclinical models, offered a

potential strategy to improve the therapeutic window and manage toxicity in patients [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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